

Potential off-target effects of ER-000444793

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Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

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Technical Support Center: ER-000444793

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **ER-000444793**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **ER-000444793**?

ER-000444793 is a potent inhibitor of the mitochondrial permeability transition pore (mPTP) opening.^{[1][2][3]} It has been identified through high-throughput screening as a small molecule that dose-dependently inhibits Ca²⁺-induced mPTP opening.^{[1][2]}

Q2: Is the mechanism of **ER-000444793** dependent on Cyclophilin D (CypD)?

No, the mechanism of action of **ER-000444793** is independent of Cyclophilin D (CypD).^{[1][2][3]} Studies have shown that **ER-000444793** does not inhibit the enzymatic activity of CypD and does not displace Cyclosporin A (CsA) from CypD.^{[1][2][3]} This is a significant advantage over compounds like CsA, where CypD binding can lead to off-target immunosuppressive effects through calcineurin inhibition.^[4]

Q3: What is the direct molecular target of **ER-000444793**?

The precise molecular target of **ER-000444793** has not yet been definitively identified.^[5] While it is a potent inhibitor of mPTP function, the specific protein to which it binds to exert this effect is still under investigation.

Q4: What are the known off-target effects of **ER-000444793**?

Based on available data, **ER-000444793** has a favorable off-target profile, particularly concerning CypD-related effects. Key points include:

- No CypD Inhibition: It does not inhibit CypD enzymatic activity.^{[1][2][3]}
- No Interference with ATP Synthesis: **ER-000444793** has been shown to not affect ATP synthesis at concentrations up to 50 μM , suggesting it does not disrupt the catalytic activity of F-ATP synthase.^[5]

It is important to note that without a defined direct molecular target, a comprehensive off-target profile is not yet fully characterized.

Troubleshooting Guide

Unexpected results during your experiments? This guide will help you troubleshoot potential issues related to the use of **ER-000444793**.

Observed Issue	Potential Cause	Suggested Action
No inhibition of mPTP opening observed.	Incorrect compound concentration: The concentration of ER-000444793 may be too low for your specific cell type or experimental conditions.	Perform a dose-response curve to determine the optimal concentration. The reported IC50 for mPTP inhibition is 2.8 μ M. [1]
Inappropriate assay conditions: The method used to induce and measure mPTP opening may not be sensitive to the effects of ER-000444793.	Ensure your assay for mPTP opening is well-validated. Calcium overload is a commonly used and effective inducer for observing the inhibitory action of ER-000444793. [1] [2]	
Unexpected changes in cellular signaling pathways unrelated to mPTP.	Potential uncharacterized off-target effect: As the direct molecular target is unknown, off-target effects beyond the established lack of CypD interaction are possible.	Conduct control experiments to differentiate between on-target mPTP inhibition effects and potential off-target effects. This could include using a structurally unrelated mPTP inhibitor as a comparator.
Confounding effects of the vehicle (e.g., DMSO): The solvent used to dissolve ER-000444793 may be causing cellular effects at the concentration used.	Always include a vehicle-only control in your experiments to account for any effects of the solvent.	
Cellular toxicity observed.	High compound concentration: Although generally considered non-toxic, very high concentrations of any small molecule can lead to cytotoxicity.	Determine the cytotoxic concentration of ER-000444793 in your specific cell line using a cell viability assay.

On-target effect in a specific cell context: In some cellular contexts, prolonged inhibition of mPTP might lead to detrimental downstream effects.

Investigate the role of mPTP in the health of your specific cell model.

Quantitative Data Summary

Parameter	Value	Reference
IC50 for mPTP inhibition	2.8 μ M	[1]
Effect on CypD enzymatic activity	No inhibition	[1][2][3]
Displacement of CsA from CypD	No displacement	[1][2][3]
Effect on ATP synthesis	No effect up to 50 μ M	[5]

Experimental Protocols

Protocol: Assessment of mPTP Opening using a Calcium Retention Capacity Assay

This protocol outlines a common method to assess the inhibitory effect of **ER-000444793** on mPTP opening in isolated mitochondria.

Materials:

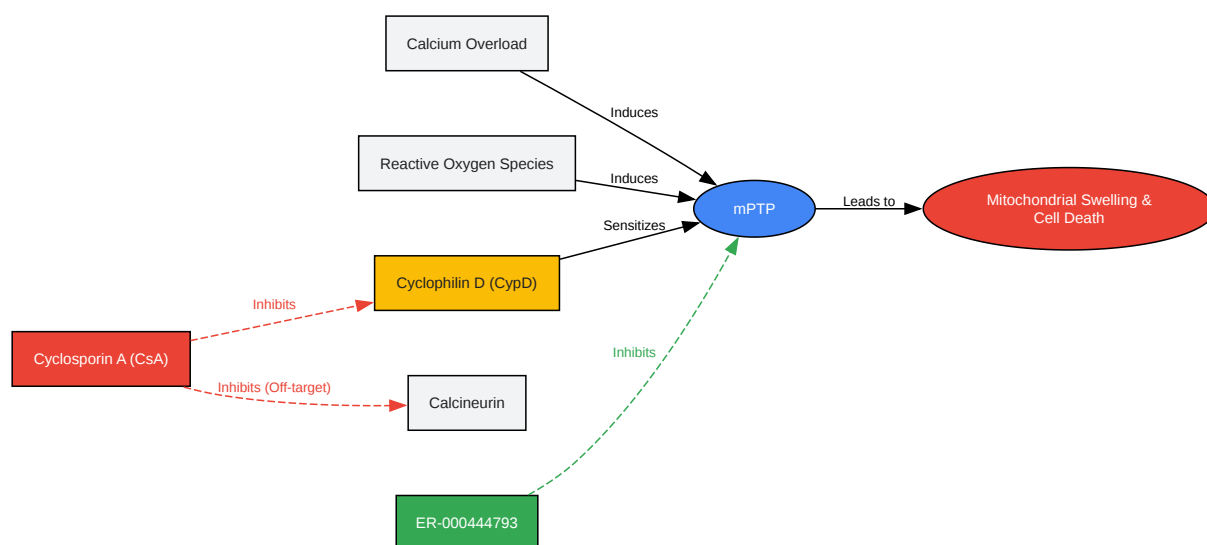
- Isolated mitochondria
- Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, pH 7.2)
- Respiratory substrates (e.g., 5 mM succinate and 1 μ M rotenone)
- Calcium Green™-5N or similar calcium-sensitive fluorescent probe

- **ER-000444793** stock solution (in DMSO)
- Vehicle control (DMSO)
- Positive control (e.g., Cyclosporin A)
- Calcium chloride (CaCl₂) stock solution
- Fluorometric plate reader or spectrophotometer

Procedure:

- **Mitochondrial Preparation:** Isolate mitochondria from your tissue or cell line of interest using standard differential centrifugation methods.
- **Assay Setup:** In a 96-well plate or a cuvette, add isolated mitochondria to the respiration buffer containing the respiratory substrates and the calcium-sensitive fluorescent probe.
- **Compound Incubation:** Add **ER-000444793** at various concentrations to the mitochondrial suspension. Include vehicle-only and positive control wells. Incubate for a short period (e.g., 5-10 minutes) at room temperature.
- **Initiation of Calcium Uptake:** Begin monitoring fluorescence. Add a known concentration of CaCl₂ to initiate calcium uptake by the mitochondria.
- **Measurement of Calcium Retention Capacity:** Continue to add pulses of CaCl₂ at regular intervals. Mitochondrial calcium uptake will quench the fluorescence of the probe. mPTP opening is indicated by a sudden, large increase in fluorescence as the mitochondria release the accumulated calcium back into the buffer.
- **Data Analysis:** The calcium retention capacity is the total amount of calcium taken up by the mitochondria before mPTP opening. Compare the calcium retention capacity in the presence of **ER-000444793** to the vehicle control. An increase in calcium retention capacity indicates inhibition of mPTP opening.

Visualizations



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Caption: **ER-000444793** directly inhibits mPTP, independent of CypD.



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Caption: A logical workflow for troubleshooting unexpected results.

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